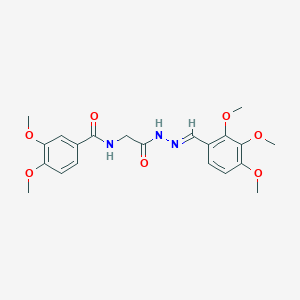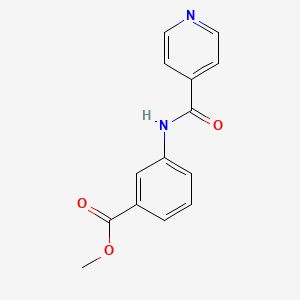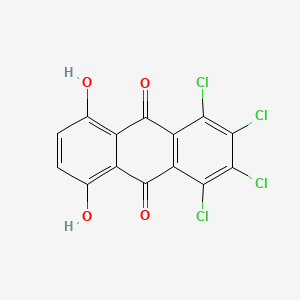
2-Chlorothioxanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorothioxanthene is an organic compound with the molecular formula C13H7ClOS. It is a derivative of thioxanthene, characterized by the presence of a chlorine atom at the second position of the thioxanthene ring system. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothioxanthene typically involves the reaction of 2-chlorobenzonitrile with 4-chlorothiophenol. The process begins with the formation of 2-(4’-chlorophenylthio)benzonitrile, which is then hydrolyzed in an acidic or basic medium to yield 2-(4’-chlorophenylthio)benzoic acid. This intermediate undergoes cyclization through dehydration to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorothioxanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorothioxanthone.
Reduction: Reduction reactions can yield thioxanthene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as dibutyltin chlorohydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Chlorothioxanthone
Reduction: Thioxanthene derivatives
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chlorothioxanthene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a probe in biochemical studies due to its unique structural properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 2-Chlorothioxanthene involves its interaction with molecular targets and pathways. As a photoinitiator, it absorbs light and undergoes excitation to its triplet state. This excited state can then participate in various photochemical reactions, including the formation of radical species that initiate polymerization. The compound’s ability to interact with metal complexes further enhances its photochemical activity .
Comparación Con Compuestos Similares
- Thioxanthone
- 2-Chlorothioxanthone
- 9H-Thioxanthene
Comparison: 2-Chlorothioxanthene is unique due to the presence of a chlorine atom, which imparts distinct chemical and physical properties. Compared to thioxanthone, it has a higher reactivity in substitution reactions. 2-Chlorothioxanthone, on the other hand, is more commonly used as a photoinitiator due to its higher triplet energy and longer triplet lifetime .
Propiedades
Número CAS |
92-38-6 |
|---|---|
Fórmula molecular |
C13H9ClS |
Peso molecular |
232.73 g/mol |
Nombre IUPAC |
2-chloro-9H-thioxanthene |
InChI |
InChI=1S/C13H9ClS/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2 |
Clave InChI |
HRJYGQAACVZSEO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12004162.png)
![(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004171.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)

![2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-](/img/structure/B12004199.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)



![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
